molecular formula C28H51NO5 B583834 5-Methylhexyl Orlistat Decyl Ester CAS No. 1356354-21-6

5-Methylhexyl Orlistat Decyl Ester

Cat. No.: B583834
CAS No.: 1356354-21-6
M. Wt: 481.718
InChI Key: OEUAXSAKXHBBLW-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexyl Orlistat Decyl Ester is a chemical compound identified by the CAS number 1356354-21-6. It is a derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. The molecular formula of this compound is C28H51NO5, and it has a molecular weight of 481.71 g/mol . This compound is primarily used for research purposes, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexyl Orlistat Decyl Ester involves the esterification of Orlistat with 5-methylhexanol and decanol. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylhexyl Orlistat Decyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylhexyl Orlistat Decyl Ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylhexyl Orlistat Decyl Ester is similar to that of Orlistat. It acts as a potent and selective inhibitor of gastrointestinal lipases, enzymes responsible for the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. By inhibiting these enzymes, the compound reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight loss .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhexyl Orlistat Decyl Ester is unique due to its specific esterification with 5-methylhexanol and decanol, which may confer distinct pharmacokinetic properties and potentially different biological activities compared to its parent compound, Orlistat .

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO5/c1-6-7-8-9-10-11-12-16-23(33-28(32)25(29-20-30)18-22(4)5)19-26-24(27(31)34-26)17-14-13-15-21(2)3/h20-26H,6-19H2,1-5H3,(H,29,30)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUAXSAKXHBBLW-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC1C(C(=O)O1)CCCCC(C)C)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCC(C)C)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858048
Record name (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356354-21-6
Record name (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.